molecular formula C16H13NO3 B15064899 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid

Cat. No.: B15064899
M. Wt: 267.28 g/mol
InChI Key: VJRWBKDMIAAELN-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the indole ring

Preparation Methods

The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The reaction typically involves the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield 1-(3-carboxyphenyl)-1H-indole-6-carboxylic acid.

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The hydroxymethyl and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:

    1H-indole-3-carboxylic acid: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.

    1-(3-(Methoxymethyl)phenyl)-1H-indole-6-carboxylic acid: The methoxymethyl group may alter the compound’s solubility and interaction with biological targets.

    1-(3-(Hydroxymethyl)phenyl)-1H-indole-2-carboxylic acid: The position of the carboxylic acid group on the indole ring can influence the compound’s chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]indole-6-carboxylic acid

InChI

InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-4-5-13(16(19)20)9-15(12)17/h1-9,18H,10H2,(H,19,20)

InChI Key

VJRWBKDMIAAELN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C(=O)O)CO

Origin of Product

United States

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